molecular formula C17H16N2O4S B2912043 Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate CAS No. 1025302-40-2

Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate

Cat. No. B2912043
CAS RN: 1025302-40-2
M. Wt: 344.39
InChI Key: FTXDCQJWDLUMLW-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C17H16N2O4S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its lengthy name. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also includes a carbamoyl group (N-phenylcarbamoyl) and a but-1-enyl group .

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given its use in pharmaceutical testing , it may be studied further for potential medicinal applications.

Mechanism of Action

Target of Action

The primary target of Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate is IDO1 (Indoleamine 2,3-dioxygenase-1) . IDO1 is a potential target for the next generation of cancer immunotherapies .

Mode of Action

Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate acts as a potent IDO1 inhibitor . It interacts with IDO1, inhibiting its function and leading to significant changes in the cellular environment .

Biochemical Pathways

The inhibition of IDO1 affects the tryptophan metabolism pathway . This pathway is crucial for the immune response, and its disruption can lead to the suppression of tumor growth .

Pharmacokinetics

Structural modifications have been made to improve its cellular activity and pharmacokinetic properties . These modifications include the extension of the side chain of the N-hydroxythiophene-2-carboximidamide core .

Result of Action

The result of the action of Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate is a significant in vivo target inhibition on IDO1 . This inhibition has shown to be effective in a human SK-OV-3 ovarian xenograft tumor mouse model .

Action Environment

The action, efficacy, and stability of Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate can be influenced by various environmental factors. These factors can include the cellular environment, the presence of other compounds, and the physiological state of the organism .

properties

IUPAC Name

methyl 3-[[(Z)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11(20)13(16(21)19-12-6-4-3-5-7-12)10-18-14-8-9-24-15(14)17(22)23-2/h3-10,20H,1-2H3,(H,19,21)/b13-11-,18-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRANQSVOBXUBY-WVHDMFIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=C(SC=C1)C(=O)OC)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C=NC1=C(SC=C1)C(=O)OC)/C(=O)NC2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.